HCV-IN-7 hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

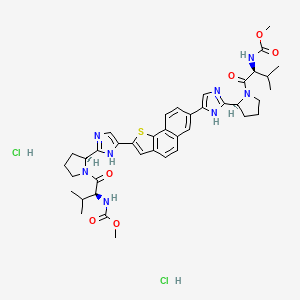

2D Structure

Properties

Molecular Formula |

C40H50Cl2N8O6S |

|---|---|

Molecular Weight |

841.8 g/mol |

IUPAC Name |

methyl N-[(2S)-1-[(2S)-2-[5-[2-[2-[(2S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]benzo[g][1]benzothiol-7-yl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate;dihydrochloride |

InChI |

InChI=1S/C40H48N8O6S.2ClH/c1-21(2)32(45-39(51)53-5)37(49)47-15-7-9-29(47)35-41-19-27(43-35)24-13-14-26-23(17-24)11-12-25-18-31(55-34(25)26)28-20-42-36(44-28)30-10-8-16-48(30)38(50)33(22(3)4)46-40(52)54-6;;/h11-14,17-22,29-30,32-33H,7-10,15-16H2,1-6H3,(H,41,43)(H,42,44)(H,45,51)(H,46,52);2*1H/t29-,30-,32-,33-;;/m0../s1 |

InChI Key |

HVGIKJUXPYMGSR-RADXRPBUSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N1CCC[C@H]1C2=NC=C(N2)C3=CC4=C(C=C3)C5=C(C=C4)C=C(S5)C6=CN=C(N6)[C@@H]7CCCN7C(=O)[C@H](C(C)C)NC(=O)OC)NC(=O)OC.Cl.Cl |

Canonical SMILES |

CC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC4=C(C=C3)C5=C(C=C4)C=C(S5)C6=CN=C(N6)C7CCCN7C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC.Cl.Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of HCV-IN-7 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

HCV-IN-7 hydrochloride is a potent, orally active, pan-genotypic inhibitor of the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A).[1] This document provides a comprehensive technical overview of its mechanism of action, detailing its molecular target, impact on viral replication and host cell signaling pathways, and relevant experimental data. Detailed protocols for key assays and visualizations of the underlying biological processes are included to support further research and development in the field of HCV therapeutics.

Core Mechanism of Action: Targeting HCV NS5A

This compound exerts its antiviral activity by directly targeting the HCV NS5A protein. NS5A is a multifunctional phosphoprotein that, despite having no known enzymatic function, is essential for the HCV life cycle. It plays critical roles in both the replication of the viral RNA genome and the assembly of new virus particles.[2][3]

The primary mechanism of action for NS5A inhibitors like this compound is believed to involve binding to domain I of the NS5A protein. This binding event is thought to induce a conformational change in NS5A, thereby preventing it from interacting with viral RNA and other host and viral proteins necessary for the formation and function of the viral replication complex.[4] This disruption occurs at two key stages:

-

Inhibition of RNA Replication: NS5A is a crucial component of the membranous web, the site of viral RNA replication. By binding to NS5A, this compound disrupts the formation and integrity of this replication complex, thereby halting the synthesis of new viral RNA.[4]

-

Impairment of Virion Assembly: NS5A is also involved in the late stages of the viral life cycle, specifically the assembly of new virions. Inhibition of NS5A function by this compound interferes with this process, leading to a reduction in the production of infectious viral particles.[3]

Quantitative Data

The following tables summarize the in vitro efficacy and pharmacokinetic properties of this compound.

Table 1: In Vitro Potency of this compound against Various HCV Genotypes [1]

| HCV Genotype | IC50 (pM) |

| GT1a | 27 |

| GT1b | 12 |

| GT2a | 5 |

| GT3a | 47 |

| GT4a | 3 |

| GT6a | 28 |

Table 2: In Vitro Cytotoxicity and CYP Inhibition of this compound [1]

| Assay | Cell Line/Enzyme | Concentration (μM) | Result (% Inhibition/Cytotoxicity) |

| Cytotoxicity | Huh7 | 10 | 14% |

| HepG2 | 10 | 22% | |

| HEK | 10 | 36% | |

| CYP Inhibition | CYP2D6 | 10 | 12% |

| CYP2C9 | 10 | 42% | |

| CYP3A4 | 10 | 12% |

Table 3: Pharmacokinetic Properties of this compound [1]

| Species | Dosing | T1/2 (h) | CL (mL/min/kg) | Vss (L/kg) | Cmax (μM) | AUClast (μM*h) |

| Rat | 1 mg/kg (IV) | 2 | 11 | 2 | - | - |

| 10 mg/kg (PO) | - | - | - | 1 | 6 | |

| Dog | 1 mg/kg (IV) | 4 | 6 | 2 | - | - |

| 10 mg/kg (PO) | - | - | - | 5 | 49 |

Modulation of Host Cell Signaling Pathways

Beyond its direct impact on the viral replication machinery, the inhibition of NS5A by this compound also affects host cell signaling pathways that are hijacked by the virus to promote its survival and propagation.

PI3K/Akt Survival Pathway

HCV NS5A is known to interact with the p85 subunit of phosphoinositide 3-kinase (PI3K), leading to the activation of the PI3K/Akt signaling pathway.[1][5] This pathway promotes cell survival and protects infected cells from apoptosis. By inhibiting NS5A, this compound is expected to downregulate the PI3K/Akt pathway, potentially rendering infected cells more susceptible to apoptosis. NS5A-mediated downregulation of PTEN, a negative regulator of the PI3K/Akt pathway, further enhances this pro-survival signaling.[6][7]

MAPK/ERK Pathway

HCV NS5A can also modulate the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway.[1][8] NS5A has been shown to interact with the growth factor receptor-bound protein 2 (Grb2), an adaptor protein involved in the activation of the MAPK/ERK pathway.[2] The consequence of this interaction can be complex, with some studies reporting inhibition and others activation of the pathway. This modulation can impact cellular processes such as proliferation and gene expression. Inhibition of NS5A by this compound would restore the normal regulation of this pathway.

Experimental Protocols

HCV Replicon Assay (Luciferase-based)

This assay is used to determine the in vitro antiviral activity of compounds by measuring the inhibition of HCV RNA replication in a cell-based system.

Materials:

-

Huh-7 cell lines stably harboring an HCV subgenomic replicon with a luciferase reporter gene (e.g., Renilla or Firefly luciferase).

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), non-essential amino acids, and G418 for selection.

-

This compound and other test compounds.

-

DMSO (vehicle control).

-

96-well or 384-well cell culture plates.

-

Luciferase assay reagent (e.g., Promega Renilla Luciferase Assay System).

-

Luminometer.

Procedure:

-

Cell Seeding: Seed the HCV replicon cells in 96-well or 384-well plates at a density that will ensure they are in the logarithmic growth phase at the end of the assay (e.g., 5,000 cells/well in a 96-well plate).[4] Incubate overnight at 37°C in a 5% CO2 incubator.

-

Compound Addition: Prepare serial dilutions of this compound and other test compounds in DMSO. Add the diluted compounds to the cells. The final DMSO concentration should be kept constant across all wells (typically ≤0.5%).[9] Include wells with DMSO only as a negative control and a known potent HCV inhibitor as a positive control.

-

Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.[10]

-

Luciferase Assay: After incubation, remove the culture medium and lyse the cells according to the manufacturer's protocol for the luciferase assay system.

-

Data Acquisition: Measure the luciferase activity using a luminometer.

-

Data Analysis: Calculate the 50% effective concentration (EC50) by plotting the percentage of inhibition of luciferase activity against the log of the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (MTT-based)

This assay is performed to determine the concentration of a compound that is toxic to the host cells, which is crucial for assessing the selectivity of the antiviral effect.

Materials:

-

Huh-7 or other relevant cell lines.

-

DMEM with 10% FBS.

-

This compound and other test compounds.

-

DMSO.

-

96-well cell culture plates.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[11]

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl).[12]

-

Microplate reader capable of measuring absorbance at 570 nm.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 1 x 10^4 cells/well) and incubate overnight.[12]

-

Compound Addition: Add serial dilutions of the test compounds to the cells, similar to the replicon assay.

-

Incubation: Incubate the plates for the same duration as the antiviral assay (e.g., 72 hours).

-

MTT Addition: Remove the culture medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.[4] Incubate for 4 hours at 37°C.

-

Solubilization: After incubation with MTT, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[4] Incubate overnight at 37°C.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the log of the compound concentration. The selectivity index (SI) can then be calculated as CC50/EC50.

Resistance to NS5A Inhibitors

A potential challenge with NS5A inhibitors is the emergence of drug-resistant viral variants. Resistance-associated substitutions (RASs) can arise in the NS5A protein, reducing the binding affinity of the inhibitor. For genotype 1a, common RASs are found at amino acid positions M28, Q30, L31, and Y93.[13] The genetic barrier to resistance is generally lower for genotype 1a compared to 1b.[11] The development of next-generation NS5A inhibitors aims to have a higher barrier to resistance and activity against common RASs.

Conclusion

This compound is a highly potent, pan-genotypic inhibitor of HCV NS5A. Its mechanism of action involves the direct targeting of NS5A, leading to the disruption of both viral RNA replication and virion assembly. Furthermore, by inhibiting NS5A, it likely modulates host cell signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, which are manipulated by the virus to its advantage. The comprehensive data and protocols provided in this guide offer a solid foundation for researchers and drug development professionals working on novel anti-HCV therapies.

References

- 1. HCV NS5A: A Multifunctional Regulator of Cellular Pathways and Virus Replication - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Subversion of Cell Signaling Pathways by Hepatitis C Virus Nonstructural 5A Protein via Interaction with Grb2 and P85 Phosphatidylinositol 3-Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HCV NS5A Up-Regulates COX-2 Expression via IL-8-Mediated Activation of the ERK/JNK MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 5. Activation of the N-Ras-PI3K-Akt-mTOR Pathway by Hepatitis C Virus: Control of Cell Survival and Viral Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Regulation of Hepatitis C virus replication and gene expression by the MAPK-ERK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chemical genetics strategy identifies an HCV NS5A inhibitor with a potent clinical effect - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubcompare.ai [pubcompare.ai]

- 11. cyrusbio.com.tw [cyrusbio.com.tw]

- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 13. MTT assay protocol | Abcam [abcam.com]

Pan-Genotypic HCV NS5A Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of pan-genotypic nonstructural protein 5A (NS5A) inhibitors, a cornerstone of modern direct-acting antiviral (DAA) therapy for hepatitis C virus (HCV) infection. This document details the mechanism of action of these potent antivirals, presents comparative quantitative data on their efficacy against various HCV genotypes and resistance-associated substitutions (RASs), outlines key experimental protocols for their evaluation, and illustrates relevant biological and experimental workflows through detailed diagrams.

Introduction: The Role of NS5A in the HCV Life Cycle

The hepatitis C virus nonstructural protein 5A (NS5A) is a multifunctional phosphoprotein essential for viral RNA replication and virion assembly.[1] Although it possesses no enzymatic activity, NS5A acts as a critical regulator within the HCV replication complex.[2] It interacts with other viral proteins, such as NS4B and the RNA-dependent RNA polymerase NS5B, as well as host cell factors like cyclophilin A and phosphatidylinositol 4-kinase IIIα (PI4KIIIα).[1][2] These interactions are crucial for the formation of the membranous web, a specialized intracellular structure that serves as the site for HCV replication.[3] NS5A's pleiotropic functions make it a prime target for antiviral therapy.

Mechanism of Action of Pan-Genotypic NS5A Inhibitors

Pan-genotypic NS5A inhibitors are highly potent DAAs that bind to domain I of the NS5A protein.[3][4] This binding event disrupts the normal functions of NS5A, leading to a potent antiviral effect through a dual mechanism of action:

-

Inhibition of the HCV Replication Complex: NS5A inhibitors interfere with the formation and function of the HCV replication complex.[5] By binding to NS5A, these drugs induce conformational changes that prevent its interaction with other viral and host proteins necessary for the establishment of the membranous web, thereby blocking HCV RNA synthesis.[3]

-

Impairment of Virion Assembly: NS5A also plays a crucial role in the assembly of new viral particles. NS5A inhibitors disrupt this process, preventing the packaging of the viral genome into new virions.[5]

This multifaceted mechanism of action contributes to the high efficacy and pangenotypic activity of these inhibitors.[5]

Key Pan-Genotypic NS5A Inhibitors and Comparative Efficacy

Several pan-genotypic NS5A inhibitors have been developed and are key components of approved HCV treatment regimens. The most prominent include Daclatasvir, Pibrentasvir, Velpatasvir, and Elbasvir. Their efficacy, measured as the half-maximal effective concentration (EC50), varies across different HCV genotypes and in the presence of resistance-associated substitutions (RASs).

Antiviral Activity Against Wild-Type HCV Genotypes

The following table summarizes the in vitro antiviral activity of key pan-genotypic NS5A inhibitors against major HCV genotypes. Lower EC50 values indicate higher potency.

| Inhibitor | Genotype 1a (EC50, pM) | Genotype 1b (EC50, pM) | Genotype 2a (EC50, pM) | Genotype 3a (EC50, pM) | Genotype 4a (EC50, pM) | Genotype 5a (EC50, pM) | Genotype 6a (EC50, pM) |

| Daclatasvir | 50 | 9 | 71-103 | 146 | 12 | 33 | - |

| Pibrentasvir | 1.7 | 1.9 | 2.1 | 1.9 | 1.7 | 1.9 | 366 |

| Velpatasvir | - | - | - | - | - | - | - |

| Elbasvir | - | - | 3.4 (GT2b) | - | - | - | - |

Impact of Resistance-Associated Substitutions (RASs)

The presence of certain amino acid substitutions in the NS5A protein can reduce the susceptibility to NS5A inhibitors. The clinical impact of these RASs varies depending on the specific inhibitor and the HCV genotype.

The following table summarizes the fold-change in EC50 for key NS5A inhibitors in the presence of common RASs in HCV genotype 1a.

| RAS | Daclatasvir (Fold Change in EC50) | Pibrentasvir (Fold Change in EC50) | Velpatasvir (Fold Change in EC50) | Elbasvir (Fold Change in EC50) |

| M28T | - | No apparent resistance | - | - |

| Q30R | - | No apparent resistance | 2.2 | >5 |

| L31M/V | High | No apparent resistance | - | >5 |

| Y93H/N | High | Low resistance | >100 | >5 |

Note: Data is compiled from multiple sources.[8][9][10] "High" indicates a significant increase in EC50, leading to potential clinical resistance. Pibrentasvir generally maintains high potency against common RASs.[8]

Experimental Protocols

The evaluation of NS5A inhibitors relies on a variety of in vitro assays. Below are detailed methodologies for key experiments.

HCV Replicon Assay for EC50 Determination

This assay is the standard method for determining the in vitro potency of HCV inhibitors.

Objective: To determine the concentration of an NS5A inhibitor that inhibits 50% of HCV RNA replication in a cell-based system.

Materials:

-

Huh-7 human hepatoma cells or derived cell lines (e.g., Huh7-Lunet).[11]

-

HCV subgenomic replicon constructs (e.g., genotype 1b Con1 or genotype 2a JFH-1) containing a reporter gene (e.g., firefly or Renilla luciferase).[11][12]

-

Cell culture medium (e.g., DMEM supplemented with FBS, non-essential amino acids, and antibiotics).

-

G418 for selection of stable replicon cell lines.

-

NS5A inhibitor compound series.

-

Luciferase assay reagent.

-

Luminometer.

Methodology:

-

Cell Line Maintenance: Stably maintain Huh-7 cells harboring the HCV replicon in medium containing G418 to ensure the retention of the replicon.

-

Compound Preparation: Prepare a serial dilution of the NS5A inhibitor in DMSO. The final DMSO concentration in the assay should be kept below 0.5%.

-

Assay Plating: Seed the replicon-containing cells into 96- or 384-well plates at a predetermined density.

-

Compound Addition: Add the serially diluted NS5A inhibitor to the cells. Include appropriate controls: vehicle control (DMSO only) and a positive control (a known potent HCV inhibitor).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

-

Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity according to the manufacturer's protocol using a luminometer.

-

Data Analysis:

-

Normalize the luciferase signal to the vehicle control.

-

Plot the normalized data against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic dose-response curve to determine the EC50 value.

-

NS5A-Protein Binding Assay (Co-Immunoprecipitation)

This assay is used to confirm the direct interaction between an NS5A inhibitor and the NS5A protein.

Objective: To demonstrate the binding of an NS5A inhibitor to the NS5A protein within a cellular context.

Materials:

-

Huh7.5.1 cells.

-

HCV virus stock (e.g., Jc1).

-

Antibody against NS5A.

-

Protein A/G magnetic beads.

-

Lysis buffer.

-

Wash buffer.

-

SDS-PAGE and Western blotting reagents.

Methodology:

-

Cell Infection: Infect Huh7.5.1 cells with HCV.

-

Cell Lysis: After a suitable incubation period, lyse the cells to release the proteins.

-

Immunoprecipitation:

-

Incubate the cell lysate with an anti-NS5A antibody to form an antigen-antibody complex.

-

Add protein A/G magnetic beads to the lysate to capture the complex.

-

Wash the beads several times to remove non-specific binding proteins.

-

-

Elution and Detection:

-

Elute the bound proteins from the beads.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane for Western blotting.

-

Probe the membrane with an antibody specific to the NS5A inhibitor (if a tagged inhibitor is used) or use mass spectrometry to identify the bound inhibitor.

-

HCV Resistance Profiling

This protocol is used to identify the genetic basis of resistance to an NS5A inhibitor.

Objective: To select and sequence HCV variants that are resistant to a specific NS5A inhibitor.

Methodology:

-

Resistance Selection:

-

Culture HCV replicon cells in the presence of increasing concentrations of the NS5A inhibitor over several passages.

-

Select for cell populations that can replicate in the presence of high concentrations of the inhibitor.

-

-

RNA Extraction and RT-PCR:

-

Extract total RNA from the resistant cell populations.

-

Perform reverse transcription-polymerase chain reaction (RT-PCR) to amplify the NS5A coding region.

-

-

Sequencing:

-

Sequence Analysis:

-

Compare the NS5A sequences from the resistant variants to the wild-type sequence to identify amino acid substitutions.

-

-

Phenotypic Confirmation:

-

Introduce the identified substitutions into a wild-type replicon construct using site-directed mutagenesis.

-

Perform an HCV replicon assay (as described in 4.1) to confirm that the identified substitutions confer resistance to the NS5A inhibitor.

-

Visualizations

HCV Replication Cycle and the Role of NS5A

Caption: The HCV replication cycle highlighting the central role of the NS5A protein.

Mechanism of Action of NS5A Inhibitors

Caption: Dual mechanism of action of pan-genotypic NS5A inhibitors.

Experimental Workflow for HCV Resistance Profiling

Caption: Workflow for identifying HCV NS5A resistance-associated substitutions.

Conclusion

Pan-genotypic NS5A inhibitors have revolutionized the treatment of chronic hepatitis C, offering high cure rates across all major genotypes with a favorable safety profile. Their potent, dual mechanism of action targeting both HCV RNA replication and virion assembly makes them a critical component of combination DAA therapies. Understanding their comparative efficacy against different HCV genotypes and RASs, as well as the experimental methodologies for their characterization, is essential for ongoing research and the development of next-generation antiviral agents to address the remaining challenges in HCV treatment.

References

- 1. NS5A - HCV Proteins - Hepatitis C Online [hepatitisc.uw.edu]

- 2. HCV NS5A: A Multifunctional Regulator of Cellular Pathways and Virus Replication - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Discovery and development of NS5A inhibitors - Wikipedia [en.wikipedia.org]

- 4. Hepatitis C NS5A protein: Two drug targets within the same protein with different mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are NS5A inhibitors and how do they work? [synapse.patsnap.com]

- 6. Safety and efficacy of daclatasvir in the management of patients with chronic hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Efficacy of NS5A Inhibitors Against Hepatitis C Virus Genotypes 1-7 and Escape Variants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Hepatitis C virus NS5A inhibitors and drug resistance mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. iasusa.org [iasusa.org]

- 11. pubcompare.ai [pubcompare.ai]

- 12. journals.asm.org [journals.asm.org]

- 13. chl.co.nz [chl.co.nz]

- 14. 30700- Hepatitis C Virus (HCV) NS5A Drug Resistance for Genotype 1a | Clinical | Eurofins-Viracor [eurofins-viracor.com]

Technical Guide: HCV-IN-7 Hydrochloride (CAS Number: 1449756-87-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

HCV-IN-7 hydrochloride is a potent, orally active, pan-genotypic inhibitor of the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A).[1][2][3] With inhibitory concentrations in the picomolar range, this molecule represents a significant area of interest in the development of direct-acting antiviral (DAA) therapies for HCV infection. This document provides a comprehensive technical overview of this compound, including its mechanism of action, key quantitative data, and detailed experimental protocols for its characterization.

Core Compound Details

| Property | Value | Reference |

| Compound Name | This compound | [1][2][4] |

| CAS Number | 1449756-87-9 | [1][2][4] |

| Molecular Formula | C40H50Cl2N8O6S | [2][4] |

| Molecular Weight | 841.85 g/mol | [2][4] |

| Mechanism of Action | Pan-genotypic HCV NS5A Inhibitor | [1][2][3] |

In Vitro Potency and Selectivity

This compound demonstrates potent inhibition of HCV replication across multiple genotypes. The half-maximal inhibitory concentration (IC50) values are summarized below.

| HCV Genotype | IC50 (pM) | Reference |

| GT1a | 27 | [1] |

| GT1b | 12 | [1] |

| GT2a | 5 | [1] |

| GT3a | 47 | [1] |

| GT4a | 3 | [1] |

| GT6a | 28 | [1] |

Cytochrome P450 (CYP) Inhibition

The inhibitory potential of this compound against major CYP isoforms was evaluated at a concentration of 10 μM.

| CYP Isoform | Inhibition (%) | Reference |

| CYP2D6 | 12 | [1] |

| CYP2C9 | 42 | [1] |

| CYP3A4 | 12 | [1] |

In Vitro Cytotoxicity

The cytotoxic effects of this compound were assessed in various cell lines at a concentration of 10 μM.

| Cell Line | Cytotoxicity (%) | Reference |

| Huh7 | 14 | [1] |

| HepG2 | 22 | [1] |

| HEK | 36 | [1] |

Pharmacokinetic Profile

Pharmacokinetic studies of this compound were conducted in rats and dogs.

Rat Pharmacokinetics

| Route of Administration | Dose (mg/kg) | t1/2 (h) | CL (mL/min/kg) | Vss (L/kg) | Cmax (μM) | AUClast (μM*h) | Reference |

| Intravenous (iv) | 1 | 2 | 11 | 2 | - | - | [1] |

| Oral (po) | 10 | - | - | - | 1 | 6 | [1] |

Dog Pharmacokinetics

| Route of Administration | Dose (mg/kg) | t1/2 (h) | CL (mL/min/kg) | Vss (L/kg) | Cmax (μM) | AUClast (μM*h) | Reference |

| Intravenous (iv) | 1 | 4 | 6 | 2 | - | - | [1] |

| Oral (po) | 10 | - | - | - | 5 | 49 | [1] |

Mechanism of Action: HCV NS5A Inhibition

HCV NS5A is a crucial phosphoprotein involved in both HCV RNA replication and the assembly of new virus particles.[5] While it lacks enzymatic activity, it functions as a scaffold for the formation of the viral replication complex.[5] this compound targets NS5A, disrupting its normal function and thereby inhibiting viral replication across various genotypes.[1]

Figure 1: Inhibition of HCV NS5A by this compound disrupts viral replication and assembly.

Experimental Protocols

The following protocols are based on the methodologies described in the primary literature for the characterization of HCV NS5A inhibitors.

HCV Replicon Assay

This assay is used to determine the in vitro potency of the compound against different HCV genotypes.

Materials:

-

Huh-7 cell lines stably harboring HCV subgenomic replicons (e.g., GT1b and GT2a) with a luciferase reporter gene.

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), non-essential amino acids, and G418.

-

This compound dissolved in dimethyl sulfoxide (DMSO).

-

Luciferase assay reagent.

-

384-well plates.

Procedure:

-

Seed the stable replicon-containing Huh-7 cells in 384-well plates.

-

Prepare serial dilutions of this compound in DMSO and add to the wells. A final DMSO concentration of 0.5% is typically used.

-

Include a positive control (a known potent HCV inhibitor) and a negative control (DMSO vehicle).

-

Incubate the plates at 37°C in a 5% CO2 incubator for 72 hours.

-

After incubation, lyse the cells and measure the luciferase activity according to the manufacturer's protocol.

-

Calculate the IC50 values by plotting the percentage of inhibition against the compound concentration and fitting the data to a four-parameter logistic equation.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery and Characterization of Potent Pan-Genotypic HCV NS5A Inhibitors Containing Novel Tricyclic Central Core Leading to Clinical Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubcompare.ai [pubcompare.ai]

- 4. Cytochrome P450 Inhibition Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 5. criver.com [criver.com]

Preclinical Data for HCV-IN-7 Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

HCV-IN-7 hydrochloride is a potent, orally active, pan-genotypic inhibitor of the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A).[1] Preclinical data indicate that this compound exhibits picomolar to nanomolar inhibitory concentrations against a range of HCV genotypes and possesses a favorable pharmacokinetic profile. This technical guide provides a comprehensive overview of the available preclinical data for this compound, including its antiviral activity, in vitro pharmacology, and pharmacokinetics. Detailed experimental protocols for key assays are also presented to facilitate the replication and further investigation of this compound's properties.

Introduction to HCV and the Role of NS5A

Hepatitis C is a liver disease caused by the Hepatitis C virus, a single-stranded RNA virus.[2] The HCV genome encodes a large polyprotein that is cleaved into structural and non-structural (NS) proteins. The NS5A protein is a crucial component of the HCV replication complex and is involved in both viral RNA replication and the assembly of new virus particles.[3][4] NS5A does not have any known enzymatic function but acts as a scaffold for various viral and host proteins.[2] Its central role in the viral life cycle has made it a prime target for the development of direct-acting antiviral (DAA) agents.[4]

Mechanism of Action of this compound

This compound functions as a direct-acting antiviral by specifically targeting and inhibiting the HCV NS5A protein.[1] By binding to NS5A, it is thought to disrupt the formation and function of the viral replication complex, thereby inhibiting viral RNA synthesis and virion assembly.[3][4] This mechanism of action leads to a potent reduction in HCV replication across multiple genotypes.

Below is a diagram illustrating the proposed mechanism of action of NS5A inhibitors like this compound within the HCV replication cycle.

Preclinical Data

The following sections summarize the key preclinical findings for this compound, with quantitative data presented in tabular format for clarity and ease of comparison.

In Vitro Antiviral Activity

This compound demonstrates potent, pan-genotypic activity against a panel of HCV genotypes in replicon assays. The half-maximal inhibitory concentration (IC50) values are in the picomolar range, highlighting its significant antiviral potency.[1]

| HCV Genotype | IC50 (pM)[1] |

| GT1a | 27 |

| GT1b | 12 |

| GT2a | 5 |

| GT3a | 47 |

| GT4a | 3 |

| GT6a | 28 |

In Vitro Pharmacology

The potential for drug-drug interactions was assessed by evaluating the inhibitory effect of this compound on major cytochrome P450 enzymes. At a concentration of 10 µM, the compound showed low to moderate inhibition of the tested CYP isoforms.[1]

| CYP Isoform | % Inhibition at 10 µM[1] |

| CYP2D6 | 12% |

| CYP2C9 | 42% |

| CYP3A4 | 12% |

The cytotoxic potential of this compound was evaluated in various human cell lines. The compound exhibited low cytotoxicity at a concentration of 10 µM.[1]

| Cell Line | % Cytotoxicity at 10 µM[1] |

| Huh7 | 14% |

| HepG2 | 22% |

| HEK293 | 36% |

Pharmacokinetics

Pharmacokinetic studies were conducted in rats and dogs to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. The compound demonstrated good oral bioavailability and a favorable pharmacokinetic profile.[1]

Table 3: Pharmacokinetic Parameters of this compound in Rats [1]

| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |

| T1/2 (hours) | 2 | - |

| CL (mL/min/kg) | 11 | - |

| Vss (L/kg) | 2 | - |

| Cmax (µM) | - | 1 |

| AUClast (µM*h) | - | 6 |

Table 4: Pharmacokinetic Parameters of this compound in Dogs [1]

| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |

| T1/2 (hours) | 4 | - |

| CL (mL/min/kg) | 6 | - |

| Vss (L/kg) | 2 | - |

| Cmax (µM) | - | 5 |

| AUClast (µM*h) | - | 49 |

Experimental Protocols

This section provides detailed methodologies for the key in vitro assays used to characterize this compound.

HCV Replicon Assay (for Antiviral Activity)

This assay measures the ability of a compound to inhibit HCV RNA replication in a cell-based system.

Protocol:

-

Cell Culture: Maintain Huh-7 cells harboring a subgenomic HCV replicon expressing a reporter gene (e.g., luciferase) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and G418 for selection.

-

Cell Seeding: Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO and then further dilute in cell culture medium.

-

Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of the test compound. Include appropriate controls (vehicle control and a known HCV inhibitor as a positive control).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol.

-

Data Analysis: Determine the concentration of the compound that inhibits viral replication by 50% (IC50) by plotting the luciferase activity against the compound concentration and fitting the data to a dose-response curve.

Cytochrome P450 (CYP) Inhibition Assay

This assay determines the potential of a compound to inhibit the activity of major drug-metabolizing enzymes.

Protocol:

-

Reagents: Human liver microsomes, NADPH regenerating system, and specific substrates and known inhibitors for each CYP isoform (e.g., CYP2D6, CYP2C9, CYP3A4).

-

Incubation: In a 96-well plate, combine human liver microsomes, the CYP-specific substrate, and this compound at the desired concentration in a phosphate buffer.

-

Initiation: Pre-incubate the mixture at 37°C, then initiate the reaction by adding the NADPH regenerating system.

-

Termination: After a specific incubation time, stop the reaction by adding a quenching solution (e.g., cold acetonitrile).

-

Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant for the formation of the specific metabolite using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Compare the rate of metabolite formation in the presence of the test compound to the vehicle control to calculate the percentage of inhibition.

MTT Assay (for Cytotoxicity)

This colorimetric assay assesses cell viability by measuring the metabolic activity of cells.

Protocol:

-

Cell Seeding: Seed cells (e.g., Huh7, HepG2, HEK293) in a 96-well plate and allow them to attach overnight.

-

Treatment: Treat the cells with various concentrations of this compound and incubate for a period of 24 to 72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: The amount of formazan produced is proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control cells.

Conclusion

The preclinical data for this compound demonstrate its potential as a highly effective and pan-genotypic anti-HCV agent. Its potent inhibition of the NS5A protein, coupled with a favorable in vitro pharmacology and pharmacokinetic profile, supports its further development as a component of combination therapies for the treatment of Hepatitis C. The detailed experimental protocols provided in this guide offer a foundation for researchers to further explore the properties of this promising compound.

References

- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 2. Halting HCV Replication with NS5A Inhibitors and NS5B Polymerase Inhibitors: Effective New Treatments of HCV Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are NS5A inhibitors and how do they work? [synapse.patsnap.com]

- 4. Discovery and development of NS5A inhibitors - Wikipedia [en.wikipedia.org]

In-Depth Technical Guide: Target Specificity of HCV-IN-7 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

HCV-IN-7 hydrochloride is a potent, orally active, pan-genotypic inhibitor of the Hepatitis C Virus (HCV) nonstructural protein 5A (NS5A). This technical guide provides a comprehensive overview of the target specificity of this compound, including its mechanism of action, in vitro efficacy, and off-target activity. Detailed experimental protocols for key assays are provided, and relevant biological pathways and experimental workflows are visualized to facilitate a deeper understanding of this compound's pharmacological profile.

Introduction: The Role of NS5A in HCV Replication

The Hepatitis C Virus is a single-stranded RNA virus that primarily infects hepatocytes. The viral genome encodes a single polyprotein that is cleaved into ten individual structural and nonstructural (NS) proteins. The NS5A protein is a crucial component of the HCV replication complex, although it possesses no known enzymatic activity. It is a phosphoprotein that plays a vital role in both viral RNA replication and the assembly of new virions. NS5A exists in two phosphorylated states, basal- and hyper-phosphorylated, which are believed to regulate its diverse functions. By interacting with both viral and host factors, NS5A contributes to the formation of the "membranous web," a specialized intracellular structure derived from the endoplasmic reticulum where viral replication takes place. Due to its essential role in the viral life cycle and the absence of a close human homolog, NS5A has emerged as a key target for direct-acting antiviral (DAA) therapies.

Mechanism of Action of NS5A Inhibitors

NS5A inhibitors, including this compound, are highly potent antivirals that bind to the N-terminus of NS5A. This binding event is thought to induce a conformational change in the protein, disrupting its normal functions. The primary mechanisms by which NS5A inhibitors suppress HCV are believed to be twofold:

-

Inhibition of RNA Replication: By binding to NS5A, these inhibitors interfere with the formation and function of the viral replication complex, thereby halting the synthesis of new viral RNA.

-

Impairment of Virion Assembly: NS5A inhibitors also disrupt the later stages of the viral life cycle, preventing the proper assembly and release of new, infectious viral particles.

This dual mechanism of action contributes to the rapid and profound decline in viral load observed in patients treated with this class of drugs.

Target Specificity and Potency of this compound

This compound has demonstrated exceptional potency against a wide range of HCV genotypes in in vitro assays. Its pan-genotypic activity is a key attribute for a clinically viable antiviral agent, given the genetic diversity of HCV.

Quantitative Efficacy Data

The inhibitory activity of this compound was evaluated using HCV replicon assays. In these cell-based systems, a portion of the HCV genome, including the NS5A gene, is stably expressed in a human hepatoma cell line (Huh-7). The replicon RNA also typically contains a reporter gene, such as luciferase, allowing for the quantification of viral replication. The half-maximal effective concentration (EC50) is a measure of the drug concentration required to inhibit 50% of the replicon's replication.

| HCV Genotype | EC50 (pM)[1] |

| 1a | 27 |

| 1b | 12 |

| 2a | 5 |

| 3a | 47 |

| 4a | 3 |

| 6a | 28 |

Data sourced from MedChemExpress, referencing Ramdas V, et al. (2019).

Off-Target Activity and Cytotoxicity

To assess the specificity of this compound, its activity against host cell components and its general cytotoxicity were evaluated.

Cytochrome P450 (CYP) Inhibition

Cytochrome P450 enzymes are a major family of enzymes involved in drug metabolism. Inhibition of these enzymes can lead to drug-drug interactions. The inhibitory potential of this compound against key CYP isoforms was assessed.

| CYP Isoform | % Inhibition at 10 µM[1] |

| CYP2D6 | 12% |

| CYP2C9 | 42% |

| CYP3A4 | 12% |

Data sourced from MedChemExpress.[1]

These data indicate weak to moderate inhibition of CYP2C9 at a high concentration (10 µM), while inhibition of CYP2D6 and CYP3A4 is minimal. Further studies would be required to determine the clinical significance of this finding.

In Vitro Cytotoxicity

The cytotoxic effects of this compound were measured in several human cell lines to determine its therapeutic window.

| Cell Line | % Cytotoxicity at 10 µM[1] |

| Huh-7 (Human Hepatoma) | 14% |

| HepG2 (Human Hepatoma) | 22% |

| HEK293 (Human Embryonic Kidney) | 36% |

Data sourced from MedChemExpress.[1]

The observed cytotoxicity at 10 µM is relatively low, especially in the context of its picomolar potency against HCV replicons, suggesting a favorable safety profile in vitro.

Signaling Pathways and Experimental Workflows

HCV Replication Cycle and the Role of NS5A

The following diagram illustrates the key stages of the HCV life cycle within a hepatocyte and highlights the central role of the NS5A protein in the formation of the replication complex.

Caption: Simplified overview of the Hepatitis C Virus life cycle.

Mechanism of NS5A Inhibition

This diagram illustrates the proposed mechanism of action for NS5A inhibitors like this compound.

Caption: Mechanism of this compound action on NS5A.

Experimental Workflow for Efficacy and Cytotoxicity Testing

The following diagram outlines the typical workflow for assessing the efficacy (EC50) and cytotoxicity (CC50) of an antiviral compound using a replicon assay.

References

The Tricyclic Core of NS5A Inhibitors: A Technical Guide for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the significance of the tricyclic core in the design of Nonstructural Protein 5A (NS5A) inhibitors, a critical class of direct-acting antivirals (DAAs) for the treatment of Hepatitis C Virus (HCV). We will delve into the structure-activity relationships, mechanism of action, and key experimental methodologies used to evaluate these potent therapeutic agents.

The Role and Significance of the Tricyclic Core

The NS5A protein is a crucial, multifunctional phosphoprotein essential for HCV replication and virion assembly, despite having no known enzymatic activity.[1] Inhibitors of NS5A have demonstrated remarkable potency, often in the picomolar range, and are a cornerstone of modern combination therapies for HCV.[1] The development of NS5A inhibitors has seen a structural evolution, with many successful compounds featuring a central core that dictates the spatial orientation of the two symmetrical halves of the molecule.

The tricyclic core serves as a rigid or semi-rigid scaffold that "ties" the biphenyl system, influencing the conformational flexibility of the entire molecule. This conformational constraint has been shown to be critical for achieving potent, pan-genotypic activity.[2][3] By modulating the size and nature of the bridging atoms within the tricyclic system, researchers can fine-tune the inhibitor's activity against various HCV genotypes and resistance-associated variants.

Quantitative Analysis of Tricyclic NS5A Inhibitors

The following tables summarize the in vitro antiviral activity (EC50) of various NS5A inhibitors featuring different tricyclic core structures. The data is compiled from key publications in the field and is presented to facilitate comparison across different genotypes.

Table 1: Antiviral Activity of NS5A Inhibitors with Varying Tricyclic Core Flexibility

| Compound | Tricyclic Core System | Bridge Length | Genotype 1b EC50 (pM) | Genotype 2a EC50 (pM) |

| 8 | [3][3][3] | 2 atoms | 1.8 | 10.2 |

| 9 | [3][3][4] | 3 atoms | 5.3 | 280 |

| 10 | [3][3][5] | 4 atoms | 15.6 | >1000 |

Data extracted from Ramdas, V., et al. (2019). Journal of Medicinal Chemistry.

Table 2: Antiviral Activity of Thiophene-Containing Tricyclic Core NS5A Inhibitors

| Compound | Modifications | Genotype 1b EC50 (pM) | Genotype 2a EC50 (pM) |

| 19 | Unsubstituted Imidazole | 0.8 | 4.1 |

| 20 | Methyl-substituted Imidazole | 0.4 | 1.9 |

| 21 | Ethyl-substituted Imidazole | 0.5 | 2.5 |

| 22 | 3-atom bridge | 90.6 | >1000 |

| 23 | 3-atom bridge, Cl-imidazole | 25.3 | >1000 |

Data extracted from Ramdas, V., et al. (2019). Journal of Medicinal Chemistry.

Table 3: Pharmacokinetic Properties of Lead Tricyclic NS5A Inhibitors in Rats

| Compound | Dose (mg/kg, p.o.) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng*h/mL) |

| 12 | 10 | 152 | 4 | 1298 |

| 16 | 10 | 256 | 2 | 1875 |

| 19 | 10 | 310 | 4 | 2540 |

| 20 | 10 | 450 | 2 | 3150 |

| 21 | 10 | 380 | 2 | 2890 |

Data extracted from supplementary information of Ramdas, V., et al. (2019). Journal of Medicinal Chemistry.

Key Experimental Protocols

HCV Replicon Assay

The HCV replicon assay is the primary method for determining the in vitro antiviral activity of NS5A inhibitors. This cell-based assay utilizes human hepatoma cell lines (e.g., Huh-7) that harbor a subgenomic or full-length HCV RNA that can replicate autonomously.[6]

Objective: To determine the 50% effective concentration (EC50) of a test compound required to inhibit HCV RNA replication.

Materials:

-

Huh-7 derived cell lines stably expressing an HCV replicon (e.g., genotype 1b, 2a) containing a reporter gene (e.g., Renilla luciferase).

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin-streptomycin, and G418 (for selection).

-

Test compounds serially diluted in Dimethyl Sulfoxide (DMSO).

-

384-well cell culture plates.

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Cell Plating: Seed the HCV replicon cells in 384-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Addition: Add serial dilutions of the test compounds to the wells. Include appropriate controls: a vehicle control (DMSO) and a positive control (a known potent NS5A inhibitor).

-

Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

-

Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.

-

Data Analysis: The EC50 value is calculated by fitting the dose-response curve using a four-parameter logistic equation. A separate assay to measure cell viability (e.g., using Calcein AM) is often performed in parallel to determine the 50% cytotoxic concentration (CC50).[7]

Fluorescence Resonance Energy Transfer (FRET) Assay for NS5A Conformation

FRET-based assays can be employed to study the conformational changes in NS5A induced by inhibitor binding or to screen for compounds that disrupt NS5A protein-protein interactions.[8][9]

Objective: To measure the proximity between two domains of NS5A or between NS5A and an interacting protein in the presence of a test compound.

Materials:

-

Huh-7 cells.

-

Expression vectors for NS5A fused to a FRET donor (e.g., Cyan Fluorescent Protein - CFP) and a FRET acceptor (e.g., Yellow Fluorescent Protein - YFP) at different positions.

-

Transfection reagent.

-

Test compounds.

-

Fluorescence microscope or plate reader capable of FRET measurements.

Procedure:

-

Transfection: Co-transfect Huh-7 cells with the FRET-tagged NS5A constructs.

-

Compound Treatment: After 24-48 hours, treat the cells with the test compounds for a defined period.

-

FRET Measurement: Measure the FRET efficiency by exciting the donor fluorophore and measuring the emission from both the donor and acceptor fluorophores.

-

Data Analysis: A change in the FRET signal upon compound treatment indicates a conformational change in NS5A or a disruption of its interactions.

Visualizing Key Pathways and Workflows

Signaling Pathways Modulated by HCV NS5A

The HCV NS5A protein is known to interact with a variety of host cell proteins, thereby modulating cellular signaling pathways to promote viral replication and persistence. The following diagram illustrates some of the key interactions of NS5A.

Caption: Interaction of HCV NS5A with host cell signaling pathways.

Experimental Workflow for HCV Replicon Assay

The following diagram outlines the key steps in a typical high-throughput HCV replicon assay used for screening and characterizing NS5A inhibitors.

Caption: Workflow of a high-throughput HCV replicon assay.

Conclusion

The tricyclic core is a key structural motif in a significant class of potent, pan-genotypic HCV NS5A inhibitors. Its role in conferring conformational rigidity to the inhibitor molecule is crucial for achieving high antiviral potency. The experimental protocols and data presented in this guide provide a framework for the evaluation and further development of novel NS5A inhibitors. A thorough understanding of the structure-activity relationships of the tricyclic core will continue to be vital in the design of next-generation DAAs for HCV and potentially for other viral diseases.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. HCV replicons: overview and basic protocols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]

- 7. pubcompare.ai [pubcompare.ai]

- 8. Fluorescence Resonance Energy Transfer-Based Intracellular Assay for the Conformation of Hepatitis C Virus Drug Target NS5A - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fluorescence resonance energy transfer-based intracellular assay for the conformation of hepatitis C virus drug target NS5A - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

HCV-IN-7 hydrochloride solubility in DMSO and culture media

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility, storage, and preparation of HCV-IN-7 hydrochloride for use in cell culture-based assays. The protocols are intended to guide researchers in the effective use of this potent pan-genotypic HCV NS5A inhibitor.

Product Information

-

Name: this compound

-

CAS Number: 1449756-87-9[1]

-

Molecular Formula: C₄₀H₅₀Cl₂N₈O₆S[1]

-

Molecular Weight: 841.85 g/mol [1]

-

Mechanism of Action: this compound is a potent inhibitor of the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A), which is essential for viral RNA replication and virion assembly.[2][3]

Solubility and Stability

Table 1: Solubility and Stability of this compound

| Solvent | Solubility | Storage of Solution |

| DMSO | Soluble. Prepare stock solutions. | 2 weeks at 4°C, 6 months at -80°C.[1] |

| Culture Media | Sparingly soluble directly. | Prepare fresh dilutions from DMSO stock for each experiment. |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of this compound in DMSO.

Materials:

-

This compound powder

-

Anhydrous dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes or vials

-

Calibrated pipette

Procedure:

-

Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.

-

Weighing: Carefully weigh the desired amount of this compound powder.

-

Dissolution: Add the appropriate volume of anhydrous DMSO to the powder to achieve the desired stock solution concentration (e.g., 10 mM).

-

Calculation Example for a 10 mM Stock Solution:

-

Molecular Weight (MW) = 841.85 g/mol

-

To prepare 1 mL of a 10 mM stock solution, you will need:

-

10 mmol/L * 1 L/1000 mL * 841.85 g/mol = 0.0084185 g/mL = 8.42 mg/mL

-

Therefore, dissolve 8.42 mg of this compound in 1 mL of DMSO.

-

-

-

Vortexing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., to 37°C) may aid in dissolution.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months) or at 4°C for short-term storage (up to 2 weeks).[1]

Protocol 2: Preparation of Working Solutions in Cell Culture Media

This protocol outlines the dilution of the DMSO stock solution into cell culture medium for treating cells in an experiment.

Important Considerations:

-

Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept as low as possible to minimize solvent-induced cytotoxicity. It is recommended to keep the final DMSO concentration below 0.5%, and ideally at or below 0.1%. A vehicle control (culture medium with the same final concentration of DMSO) should always be included in experiments.

-

Cell Line Specific Toxicity: The tolerance of cell lines to DMSO can vary. It is advisable to perform a preliminary experiment to determine the maximum non-toxic concentration of DMSO for the specific cell line being used. For example, some studies have shown that DMSO concentrations above 0.40% can have significant toxic effects on liver-derived cell lines like HepG2 and Huh-7.

Materials:

-

This compound DMSO stock solution (from Protocol 1)

-

Pre-warmed, complete cell culture medium (e.g., DMEM with 10% FBS)

-

Sterile dilution tubes

Procedure:

-

Thaw Stock Solution: Thaw an aliquot of the this compound DMSO stock solution at room temperature.

-

Serial Dilution (if necessary): If a very low final concentration is required, it may be necessary to perform an intermediate dilution of the stock solution in sterile DMSO or culture medium.

-

Final Dilution: Directly add the appropriate volume of the DMSO stock solution to the pre-warmed cell culture medium to achieve the desired final concentration of this compound.

-

Example for a 10 µM final concentration from a 10 mM stock:

-

Dilution factor = 10 mM / 10 µM = 1000

-

Add 1 µL of the 10 mM stock solution to every 999 µL of culture medium.

-

-

-

Mixing: Gently mix the working solution by inverting the tube or pipetting up and down.

-

Application to Cells: Immediately add the prepared working solution to the cells in culture.

Signaling Pathway and Experimental Workflow

HCV NS5A, the target of HCV-IN-7, is a multifunctional protein that interacts with various host cell signaling pathways to promote viral replication and persistence. One such pathway is the PI3K-Akt signaling cascade, which is crucial for cell survival and proliferation. NS5A has been shown to interact with the p85 subunit of PI3K, leading to the activation of Akt.[4]

Caption: HCV NS5A interaction with the PI3K-Akt pathway.

Caption: Experimental workflow for this compound treatment.

References

- 1. This compound Datasheet DC Chemicals [dcchemicals.com]

- 2. Discovery and development of NS5A inhibitors - Wikipedia [en.wikipedia.org]

- 3. What are NS5A inhibitors and how do they work? [synapse.patsnap.com]

- 4. Subversion of Cell Signaling Pathways by Hepatitis C Virus Nonstructural 5A Protein via Interaction with Grb2 and P85 Phosphatidylinositol 3-Kinase - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for HCV Replicon Assay Using HCV-IN-7 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatitis C Virus (HCV) infection is a major global health concern, often leading to chronic liver disease, cirrhosis, and hepatocellular carcinoma. The development of direct-acting antivirals (DAAs) has revolutionized HCV treatment. A crucial tool in the discovery and characterization of these antivirals is the HCV replicon system. This system utilizes genetically engineered subgenomic or full-length HCV RNA molecules that can autonomously replicate in cultured human hepatoma cells, typically Huh-7 cells. These replicons often contain a reporter gene, such as luciferase, allowing for a quantifiable measure of HCV RNA replication.

HCV-IN-7 hydrochloride is a potent, orally active, pan-genotypic inhibitor of the HCV non-structural protein 5A (NS5A).[1][2][3][4] NS5A is a multifunctional phosphoprotein essential for HCV RNA replication and virion assembly.[1] NS5A inhibitors are thought to disrupt the formation of the replication complex and impair the assembly of new viral particles.[1] This document provides a detailed protocol for utilizing an HCV replicon assay to determine the antiviral activity of this compound.

Data Presentation

The following table summarizes the quantitative data for this compound against various HCV genotypes. The half-maximal effective concentration (EC50) represents the concentration of the compound that inhibits 50% of HCV replicon replication. The half-maximal cytotoxic concentration (CC50) is the concentration that results in 50% cell death. The selectivity index (SI), calculated as CC50/EC50, is a measure of the compound's therapeutic window.

| HCV Genotype | EC50 (pM)[3] | CC50 (µM) in Huh-7 cells[3] | Selectivity Index (SI) |

| 1a | 27 | >10 | >370,370 |

| 1b | 12 | >10 | >833,333 |

| 2a | 5 | >10 | >2,000,000 |

| 3a | 47 | >10 | >212,766 |

| 4a | 3 | >10 | >3,333,333 |

| 6a | 28 | >10 | >357,143 |

Experimental Protocols

Materials and Reagents

-

Cell Line: Huh-7 cells stably harboring an HCV subgenomic replicon encoding a luciferase reporter gene (e.g., genotype 1b).

-

Compound: this compound (powder).

-

Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL Penicillin, 100 µg/mL Streptomycin, and 0.5 mg/mL G418 (for selection of replicon-containing cells).

-

Assay Medium: DMEM supplemented with 10% FBS, 100 U/mL Penicillin, and 100 µg/mL Streptomycin (without G418).

-

Reagents:

-

Dimethyl sulfoxide (DMSO)

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

Luciferase Assay System (e.g., Promega)

-

Cell Viability Assay Kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

-

-

Equipment:

-

37°C, 5% CO2 incubator

-

96-well white, clear-bottom tissue culture plates

-

Luminometer

-

Biosafety cabinet

-

Standard cell culture equipment (pipettes, flasks, etc.)

-

Experimental Workflow

The overall workflow for the HCV replicon assay is depicted below.

References

Application Notes and Protocols: Determining the IC50 of HCV-IN-7 Hydrochloride Against Different HCV Genotypes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hepatitis C Virus (HCV) infection is a major global health concern, with significant genetic diversity classifying the virus into at least seven genotypes and numerous subtypes. This genetic variability can influence the efficacy of direct-acting antiviral (DAA) agents. Therefore, it is crucial to characterize the inhibitory activity of novel antiviral compounds, such as HCV-IN-7 hydrochloride, against a panel of clinically relevant HCV genotypes. This document provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of this compound using a cell-based HCV replicon assay. Additionally, it outlines the necessary data presentation formats and visual workflows to ensure robust and reproducible results for researchers in the field of HCV drug development.

Introduction

The Hepatitis C virus is an enveloped, single-stranded RNA virus belonging to the Flaviviridae family.[1] Its genome encodes a large polyprotein that is cleaved into structural and non-structural (NS) proteins, the latter being essential for viral replication and common targets for antiviral drugs.[1] Due to the high genetic variability of HCV, different genotypes can exhibit varying susceptibility to antiviral therapies.[2] Therefore, a critical step in the preclinical development of any new anti-HCV agent is to determine its potency across a range of viral genotypes.

This compound is a novel compound under investigation for its potential anti-HCV activity. This application note details the experimental procedures to quantify its inhibitory effect on different HCV genotypes using the well-established HCV replicon system.[3][4][5] The HCV replicon assay is a powerful tool that allows for the study of viral RNA replication in a controlled cell culture environment without the production of infectious virus particles.[3][4][5]

Data Presentation

Quantitative data for the IC50 values of this compound should be summarized in a clear and structured table to facilitate comparison across different HCV genotypes.

Table 1: IC50 Values of this compound Against Various HCV Genotypes

| HCV Genotype | Replicon Cell Line | IC50 (nM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |

| Genotype 1a | Huh-7 | Data to be determined | Data to be determined | Data to be determined |

| Genotype 1b | Huh-7 Lunet | Data to be determined | Data to be determined | Data to be determined |

| Genotype 2a | Huh-7.5 | Data to be determined | Data to be determined | Data to be determined |

| Genotype 3a | Huh-7 | Data to be determined | Data to be determined | Data to be determined |

| Genotype 4a | Huh-7 | Data to be determined | Data to be determined | Data to be determined |

| Genotype 5a | Huh-7 | Data to be determined | Data to be determined | Data to be determined |

| Genotype 6a | Huh-7 | Data to be determined | Data to be determined | Data to be determined |

Experimental Protocols

HCV Replicon Assay for IC50 Determination

This protocol describes the methodology for determining the concentration of this compound that inhibits 50% of HCV replicon replication. The assay utilizes stable human hepatoma (Huh-7) cell lines that harbor subgenomic HCV replicons. These replicons often contain a reporter gene, such as luciferase, for easy quantification of viral replication.[6]

Materials:

-

HCV replicon-containing cell lines (e.g., Huh-7 cells harboring replicons from genotypes 1a, 1b, 2a, etc.)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

G418 (Geneticin) for selection

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Luciferase assay reagent

-

Cell viability assay reagent (e.g., CellTiter-Glo®)

-

White, opaque 96-well or 384-well cell culture plates

-

Luminometer

Procedure:

-

Cell Culture Maintenance:

-

Culture the HCV replicon cell lines in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and an appropriate concentration of G418 to maintain the replicon.

-

Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

-

Subculture the cells every 2-3 days to maintain them in the exponential growth phase.

-

-

Compound Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the stock solution to create a range of concentrations to be tested. It is recommended to use a 10-point dose titration.[6]

-

-

Assay Procedure:

-

Seed the HCV replicon cells into white, opaque 96-well or 384-well plates at an optimized density.

-

Allow the cells to adhere for 24 hours.

-

Add the serially diluted this compound to the wells. Include wells with DMSO only as a negative control and a known HCV inhibitor as a positive control.[6]

-

Incubate the plates for 72 hours at 37°C.

-

-

Quantification of HCV Replication:

-

After incubation, measure the luciferase activity, which is proportional to the level of HCV RNA replication.

-

Add the luciferase assay reagent to each well and measure the luminescence using a luminometer.

-

-

Cytotoxicity Assay:

-

In a parallel plate or in the same well if using a multiplex assay, determine the cytotoxicity of this compound.[6]

-

Use a suitable cell viability assay (e.g., CellTiter-Glo®) to measure the number of viable cells.

-

-

Data Analysis:

-

Normalize the luciferase data to the cell viability data to account for any cytotoxic effects of the compound.

-

Plot the percentage of inhibition of HCV replication against the logarithm of the compound concentration.

-

Calculate the IC50 value by fitting the data to a four-parameter logistic (4PL) curve using appropriate software (e.g., GraphPad Prism).[7][8]

-

Mandatory Visualizations

HCV Replication and Inhibition

The following diagram illustrates the simplified replication cycle of HCV within a host cell and indicates the potential point of action for an HCV inhibitor like this compound.

Caption: Simplified HCV replication cycle and the inhibitory action of HCV-IN-7.

Experimental Workflow for IC50 Determination

This diagram outlines the step-by-step workflow for determining the IC50 value of this compound.

Caption: Experimental workflow for determining the IC50 of this compound.

References

- 1. HCV genotypes and their determinative role in hepatitis C treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clinical Significance of Hepatitis C Virus Genotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HCV Replicons: Overview and Basic Protocols | Springer Nature Experiments [experiments.springernature.com]

- 4. HCV replicons: overview and basic protocols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]

- 6. pubcompare.ai [pubcompare.ai]

- 7. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 8. IC50 Calculator | AAT Bioquest [aatbio.com]

Application Notes and Protocols for In Vivo Studies of HCV-IN-7 Hydrochloride in Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo experimental design for the evaluation of HCV-IN-7 hydrochloride, a potent, pan-genotypic inhibitor of the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A). The protocols outlined below are based on established methodologies for the preclinical assessment of anti-HCV agents.

Mechanism of Action

This compound is a direct-acting antiviral (DAA) that targets the HCV NS5A protein. NS5A is a crucial multifunctional phosphoprotein essential for HCV RNA replication and the assembly of new virus particles. Although NS5A has no known enzymatic function, it plays a critical role in the formation of the membranous web, the site of viral replication. By binding to NS5A, this compound disrupts these functions, leading to a potent inhibition of viral replication across multiple HCV genotypes.[1] This class of inhibitors is known for inducing a rapid decline in viral load.[1]

HCV NS5A Signaling and Inhibition Pathway

Caption: Inhibition of HCV NS5A by this compound disrupts key viral processes.

In Vivo Experimental Protocols

The in vivo evaluation of this compound typically involves pharmacokinetic (PK) studies to determine the drug's absorption, distribution, metabolism, and excretion (ADME) profile, followed by efficacy studies in a relevant animal model of HCV infection.

Pharmacokinetic (PK) Studies

Objective: To characterize the pharmacokinetic profile of this compound in preclinical species (e.g., rats and dogs) to guide dose selection for efficacy studies.

Animal Models:

-

Sprague-Dawley rats (Male, 250-300g)

-

Beagle dogs (Male, 8-12 kg)

Protocol:

-

Housing and Acclimatization: Animals are housed in a controlled environment with a 12-hour light/dark cycle and provided with standard chow and water ad libitum. Animals are acclimatized for at least one week before the study.

-

Drug Formulation: For intravenous (IV) administration, this compound is dissolved in a suitable vehicle (e.g., 20% Solutol HS 15 in water). For oral (PO) administration, the compound is formulated as a suspension in a vehicle such as 0.5% methylcellulose.

-

Dosing:

-

Intravenous (IV): A single dose (e.g., 1-2 mg/kg) is administered via the tail vein (rats) or cephalic vein (dogs).

-

Oral (PO): A single dose (e.g., 10 mg/kg) is administered by oral gavage.

-

-

Blood Sampling: Blood samples (approximately 0.25 mL for rats, 1 mL for dogs) are collected into EDTA-containing tubes at predose and at multiple time points post-dose (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours). Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Tissue Distribution (Optional for Rats): At the final time point, animals may be euthanized, and liver tissue collected to determine the liver-to-plasma concentration ratio.

-

Bioanalysis: Plasma and liver homogenate concentrations of this compound are quantified using a validated LC-MS/MS method.

-

Data Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis with software such as WinNonlin. Key parameters include:

-

Maximum plasma concentration (Cmax)

-

Time to reach Cmax (Tmax)

-

Area under the plasma concentration-time curve (AUC)

-

Half-life (T1/2)

-

Clearance (CL)

-

Volume of distribution at steady state (Vss)

-

Oral bioavailability (F%)

-

| Parameter | Rat (IV, 2 mg/kg) | Rat (PO, 10 mg/kg) | Dog (IV, 1 mg/kg) | Dog (PO, 10 mg/kg) |

| Cmax (ng/mL) | - | 1500 ± 300 | - | 2500 ± 500 |

| Tmax (h) | - | 2.0 ± 0.5 | - | 3.0 ± 1.0 |

| AUC (ng*h/mL) | 2500 ± 400 | 8000 ± 1200 | 4000 ± 600 | 25000 ± 4000 |

| T1/2 (h) | 3.5 ± 0.8 | 4.0 ± 1.0 | 4.0 ± 0.7 | 5.0 ± 1.2 |

| CL (mL/min/kg) | 15 ± 3 | - | 6 ± 1 | - |

| Vss (L/kg) | 3.0 ± 0.5 | - | 2.0 ± 0.4 | - |

| F (%) | - | 65 ± 10 | - | 80 ± 15 |

| Liver/Plasma Ratio (8h) | 35 ± 8 | 40 ± 10 | - | - |

Data are presented as mean ± SD and are representative of compounds from the same chemical series as this compound.

In Vivo Efficacy Study in HCV-Infected Humanized Mice

Objective: To evaluate the antiviral efficacy of this compound in a humanized mouse model of HCV infection.

Animal Model:

-

Albumin-urokinase plasminogen activator/severe combined immunodeficient (Alb-uPA/SCID) mice engrafted with primary human hepatocytes.[2]

Protocol:

-

Animal Model Preparation:

-

Alb-uPA/SCID mice are transplanted with cryopreserved primary human hepatocytes.[2]

-

Engraftment is monitored by measuring human albumin levels in the mouse serum for approximately 6-8 weeks.

-

-

HCV Infection:

-

Successfully engrafted mice are infected via intravenous injection with human serum containing a known titer of HCV (e.g., genotype 1b, 10^5 copies).[2]

-

Infection is confirmed by measuring serum HCV RNA levels. Mice with stable viremia are selected for the study.

-

-

Treatment Groups:

-

Vehicle Control: Mice receive the formulation vehicle daily via the selected route of administration (e.g., oral gavage).

-

This compound: Mice receive the test compound at one or more dose levels (e.g., 5, 10, 25 mg/kg) daily for a specified duration (e.g., 14-28 days).

-

-

Dosing and Monitoring:

-

Daily administration of the vehicle or this compound.

-

Blood samples are collected weekly to monitor serum HCV RNA levels and human albumin concentrations.[2]

-

Body weight and clinical signs are monitored throughout the study.

-

-

Efficacy Endpoint: The primary efficacy endpoint is the change in serum HCV RNA levels (log10 IU/mL) from baseline compared to the vehicle control group.

-

Data Analysis: Statistical analysis (e.g., ANOVA or t-test) is used to compare the viral load reduction between the treatment and control groups.

| HCV Genotype | IC50 (pM) |

| GT1a | 27 |

| GT1b | 12 |

| GT2a | 5 |

| GT3a | 47 |

| GT4a | 3 |

| GT6a | 28 |

IC50 values represent the concentration of this compound required to inhibit 50% of HCV replication in vitro.

Experimental Workflow for In Vivo Efficacy Study

Caption: Workflow for assessing the in vivo efficacy of this compound.

References

Application Notes and Protocols for HCV-IN-7 Hydrochloride Solution Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

HCV-IN-7 hydrochloride is a potent, orally active, pan-genotypic inhibitor of the Hepatitis C Virus (HCV) nonstructural protein 5A (NS5A).[1][2] With IC50 values in the picomolar range (3-47 pM) against various HCV genotypes, it represents a significant compound in antiviral research.[1] Understanding the long-term stability of this compound in solution is critical for ensuring the accuracy and reproducibility of experimental results, as well as for the development of potential therapeutic formulations. These application notes provide a summary of available stability data and detailed protocols for assessing the long-term stability of this compound in solution.

Chemical Information

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 1449756-87-9 |

| Molecular Formula | C40H50Cl2N8O6S |

| Molecular Weight | 841.85 g/mol |

Source: DC Chemicals[2]

Mechanism of Action

This compound targets the HCV NS5A protein, a key multifunctional protein essential for both viral RNA replication and the assembly of new virus particles.[3][4] By binding to NS5A, the inhibitor is thought to induce conformational changes that disrupt the formation of the replication complex and interfere with virion assembly, thereby potently inhibiting viral propagation.[3][4][5]

Caption: Mechanism of HCV NS5A Inhibition.

Known Stability and Storage Recommendations

Limited stability data is available from commercial suppliers. The following table summarizes the recommended storage conditions for this compound.

| Formulation | Storage Temperature | Duration |

| Powder | -20°C | 2 years |

| In DMSO | 4°C | 2 weeks |

| In DMSO | -80°C | 6 months |

Source: DC Chemicals[6]

Note: It is crucial to conduct specific stability studies for your experimental solutions and conditions.

Protocols for Long-Term Stability Assessment

The following protocols are designed to provide a framework for determining the long-term stability of this compound in various solvent systems. These protocols are based on general principles outlined in regulatory guidelines such as ICH Q1A(R2) for stability testing of new drug substances.

Protocol 1: Preparation of Stock and Working Solutions

-

Materials:

-

This compound powder

-

Anhydrous, high-purity solvents (e.g., DMSO, Ethanol, PBS)

-

Sterile, amber glass vials or polypropylene tubes

-

Calibrated analytical balance and pipettes

-

-

Procedure:

-

Allow the this compound powder to equilibrate to room temperature before opening the container to prevent moisture condensation.

-

Accurately weigh the required amount of powder.

-